Tetrafluoro(phenyl)-lambda~5~-iodane

Beschreibung

BenchChem offers high-quality Tetrafluoro(phenyl)-lambda~5~-iodane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrafluoro(phenyl)-lambda~5~-iodane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

22121-26-2 |

|---|---|

Molekularformel |

C6H5F4I |

Molekulargewicht |

280.00 g/mol |

IUPAC-Name |

tetrafluoro(phenyl)-λ5-iodane |

InChI |

InChI=1S/C6H5F4I/c7-11(8,9,10)6-4-2-1-3-5-6/h1-5H |

InChI-Schlüssel |

HOZVQRYJBUHOAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)I(F)(F)(F)F |

Herkunft des Produkts |

United States |

What is the chemical structure of Tetrafluoro(phenyl)-lambda5-iodane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Realm of Hypervalent Iodine Chemistry

In the landscape of modern synthetic chemistry, hypervalent iodine compounds have emerged as a powerful class of reagents, offering reactivity patterns that often parallel those of transition metals but with the benefits of being metal-free, less toxic, and readily accessible. These compounds feature an iodine atom in a formal oxidation state higher than its usual -1, enabling a rich variety of transformations. Among these, pentavalent iodine (I(V)) species represent a highly oxidized and reactive class. This guide focuses on a specific and potent member of this family: Tetrafluoro(phenyl)-λ5-iodane (C₆H₅IF₄) , a reagent with significant potential in oxidative fluorination reactions. Understanding its structure, synthesis, and reactivity is key to unlocking its utility in complex molecule synthesis, a cornerstone of drug discovery and materials science.

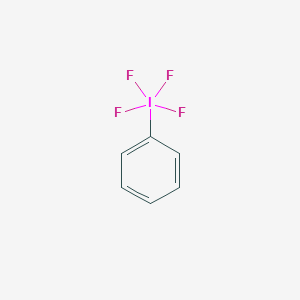

Molecular Structure and Bonding

The molecular geometry of tetrafluoro(phenyl)-λ5-iodane has been determined by X-ray diffraction to be a tetragonal pyramidal structure . In this arrangement, the central iodine atom is at the apex of the pyramid, with the four fluorine atoms forming the square base and the phenyl group occupying the apical position. This geometry is a direct consequence of the VSEPR theory for a central atom with five bonding pairs and one lone pair of electrons (AX₅E₁), leading to a square pyramidal arrangement of the electron pairs.

The bonding in this hypervalent molecule can be described by the Rundle-Pimentel model, which involves the formation of three-center, four-electron (3c-4e) bonds. The I-C bond to the apical phenyl group is a standard two-center, two-electron covalent bond. The four equatorial I-F bonds are best described as two perpendicular 3c-4e bonds. This bonding model explains the characteristic longer and weaker nature of the hypervalent bonds compared to conventional covalent bonds.

// Central Iodine Atom I [label="I", fillcolor="#4285F4", pos="0,0!"];

// Phenyl Group (Apical) C_ipso [label="C", fillcolor="#202124", pos="0,1.5!"]; C_ortho1 [label="C", fillcolor="#5F6368", pos="-0.8,2.2!"]; C_ortho2 [label="C", fillcolor="#5F6368", pos="0.8,2.2!"]; C_meta1 [label="C", fillcolor="#5F6368", pos="-0.8,3.2!"]; C_meta2 [label="C", fillcolor="#5F6368", pos="0.8,3.2!"]; C_para [label="C", fillcolor="#5F6368", pos="0,3.9!"]; H1 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,1.9!"]; H2 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,1.9!"]; H3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,3.5!"]; H4 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,3.5!"]; H5 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,4.6!"];

// Fluorine Atoms (Equatorial/Basal) F1 [label="F", fillcolor="#34A853", pos="-1.2,-0.5!"]; F2 [label="F", fillcolor="#34A853", pos="1.2,-0.5!"]; F3 [label="F", fillcolor="#34A853", pos="-0.7,-1.2!"]; F4 [label="F", fillcolor="#34A853", pos="0.7,-1.2!"];

// Bonds I -> C_ipso [label=""]; C_ipso -> C_ortho1; C_ipso -> C_ortho2; C_ortho1 -> C_meta1; C_ortho2 -> C_meta2; C_meta1 -> C_para; C_meta2 -> C_para; C_ortho1 -> H1; C_ortho2 -> H2; C_meta1 -> H3; C_meta2 -> H4; C_para -> H5;

I -> F1 [style=dashed]; I -> F2 [style=dashed]; I -> F3 [style=dashed]; I -> F4 [style=dashed];

// Dummy nodes for perspective dummy1 [style=invis, pos="-1.5, -0.7!"]; dummy2 [style=invis, pos="1.5, -0.7!"]; F1 -> dummy1 [style=invis]; F2 -> dummy2 [style=invis]; } end_dot Caption: Molecular structure of Tetrafluoro(phenyl)-λ5-iodane.

Synthesis of Tetrafluoro(phenyl)-λ5-iodane

Historically, the synthesis of aryliodine(V) fluorides required harsh and hazardous fluorinating agents like SF₄ or BrF₃. However, recent advancements have led to more accessible and safer protocols. A notable method involves the oxidative fluorination of iodoarenes using a combination of trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (KF) as the fluoride source. This approach is particularly effective for iodoarenes that lack ortho-substituents, as these can inhibit over-oxidation to the I(V) state.

The reaction proceeds by the initial formation of an iodine(III) species, which is then further oxidized to the desired iodine(V) tetrafluoride. The insolubility of KF in the reaction medium (typically acetonitrile) is a key factor, and the reaction is often performed in a slurry.

Experimental Protocol: Synthesis via TCICA/KF

Disclaimer: This protocol involves potent oxidizing agents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

Iodobenzene

-

Trichloroisocyanuric acid (TCICA)

-

Potassium Fluoride (spray-dried for best results)

-

Anhydrous Acetonitrile

Procedure:

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add iodobenzene (1.0 equiv).

-

Add anhydrous acetonitrile to create a solution.

-

In a separate, dry flask, add potassium fluoride (a significant excess, e.g., 10-15 equiv) and trichloroisocyanuric acid (e.g., 2.5 equiv).

-

Carefully add the solution of iodobenzene in acetonitrile to the flask containing the KF and TCICA mixture with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by ¹⁹F NMR if desired.

-

Upon completion, the reaction mixture is typically a slurry. The solid product can be isolated by filtration under an inert atmosphere.

-

Wash the isolated solid with small portions of cold, anhydrous acetonitrile to remove soluble byproducts.

-

Dry the product under vacuum. Due to its hydrolytic sensitivity, the product should be stored under a dry, inert atmosphere.

Physicochemical and Spectroscopic Properties

Tetrafluoro(phenyl)-λ5-iodane is a solid material that exhibits limited stability, particularly towards moisture. It is generally more hydrolytically sensitive than its iodine(III) counterpart, (difluoroiodo)benzene.

| Property | Value |

| Chemical Formula | C₆H₅IF₄ |

| Molecular Weight | 283.99 g/mol |

| Appearance | Solid |

| Oxidation State of Iodine | +5 |

| Geometry | Tetragonal Pyramidal |

Spectroscopic Characterization:

Due to the limited availability of published spectra for C₆H₅IF₄, data for the closely related and well-characterized pentafluorophenyliodine(V) tetrafluoride (C₆F₅IF₄) is often used as a reference. The electronic effects of the C₆F₅ group will influence the chemical shifts compared to the C₆H₅ analogue, but the general patterns are instructive.

-

¹⁹F NMR: This is the most informative technique for characterizing this compound. For an analogue like C₆F₅IF₄, one would expect to see signals corresponding to the four fluorine atoms bonded to the iodine (the IF₄ group) and the five fluorine atoms on the pentafluorophenyl ring. The IF₄ fluorines would likely appear as a complex multiplet or a set of multiplets due to coupling with each other and potentially with the iodine nucleus.

-

¹³C NMR: The carbon signals of the phenyl ring will be observed. The ipso-carbon (the one directly attached to the iodine) is expected to be significantly deshielded. Due to C-F coupling, the signals for a fluorinated analogue like C₆F₅IF₄ would appear as complex multiplets, which can sometimes be of low intensity and difficult to observe.

-

IR Spectroscopy: The infrared spectrum would be dominated by strong absorptions corresponding to the I-F stretching vibrations. These typically occur in the region of 500-700 cm⁻¹. Additionally, characteristic bands for the monosubstituted benzene ring would be present, including C-H and C=C stretching and bending vibrations.

Reactivity and Synthetic Applications

As a hypervalent iodine(V) fluoride, tetrafluoro(phenyl)-λ5-iodane is a potent electrophilic fluorinating agent. The high oxidation state of the iodine atom makes it a strong oxidant, and the I-F bonds can serve as a source of "F⁺".

1. Fluorination of Nucleophiles:

While specific studies on C₆H₅IF₄ are sparse, the reactivity of related compounds suggests its utility in the fluorination of various nucleophiles. For instance, early work showed that a similar iodine(V) fluoride could fluorinate Grignard reagents. It is plausible that C₆H5IF₄ could fluorinate soft nucleophiles like enolates, silyl enol ethers, and β-dicarbonyl compounds.

2. Reactions with Halide Anions:

Studies on perfluorinated analogues have shown that RFIF₄ compounds react with halide anions (e.g., Br⁻, Cl⁻). These reactions can lead to the reduction of the iodine(V) center to iodine(I) (RFI) and the formation of the corresponding alkyl or aryl halide (e.g., RFBr). This indicates that C₆H₅IF₄ can act as both an oxidant and a source of a phenyl cation equivalent under certain conditions.

Causality in Reactivity: The driving force for many reactions involving tetrafluoro(phenyl)-λ5-iodane is the reductive elimination from the hypervalent iodine center. The transition from the high-energy I(V) state to the more stable I(I) state (iodobenzene) is thermodynamically favorable and provides the impetus for the transfer of a fluorine atom or the phenyl group to a substrate.

Conclusion and Outlook

Tetrafluoro(phenyl)-λ5-iodane stands as a representative of the highly reactive yet synthetically challenging class of aryliodine(V) fluorides. Its tetragonal pyramidal structure and the hypervalent nature of its bonding dictate its potent electrophilic and oxidizing properties. While direct synthetic applications are not yet widely documented, modern synthetic methods have made this and related compounds more accessible for investigation. For researchers in drug development and materials science, the ability to harness the power of such reagents for selective fluorination opens new avenues for molecular design. Future work will likely focus on taming the reactivity of these powerful reagents, developing catalytic cycles, and expanding their substrate scope, further solidifying the role of hypervalent iodine chemistry as an indispensable tool in modern organic synthesis.

In-Depth Technical Guide: ¹⁹F NMR Chemical Shifts and Structural Dynamics of Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄)

Executive Summary

For drug development professionals and synthetic chemists, late-stage fluorination is a critical pathway for modulating the pharmacokinetics and lipophilicity of Active Pharmaceutical Ingredients (APIs). Hypervalent iodine(V) compounds, specifically Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄), have emerged as potent electrophilic fluorinating agents. However, executing reproducible reactions with PhIF₄ requires a rigorous understanding of its solution-state structure.

This whitepaper provides a comprehensive guide to the ¹⁹F NMR characterization of PhIF₄. It details the causality behind its highly variable chemical shifts, maps its structural dynamics, and establishes self-validating experimental protocols required for accurate spectral acquisition.

Structural Causality and Hypervalency

To accurately interpret the ¹⁹F NMR spectrum of PhIF₄, one must first understand the causality driven by its hypervalent nature. PhIF₄ adopts a square pyramidal geometry where the phenyl ring occupies the apical position, and the four fluorine atoms form the basal plane.

-

The 3c-4e Bond: The basal fluorines are bound via two orthogonal three-center, four-electron (3c-4e) bonds. These bonds are highly polarizable, electron-deficient, and extremely sensitive to their electronic environment.

-

Solvent Coordination: Because the iodine(V) center is highly electrophilic, the vacant axial position (trans to the phenyl group) is highly susceptible to coordination by Lewis basic solvents (e.g., acetonitrile) or external fluoride ions[1].

-

Shift Causality: When a Lewis base donates electron density into the axial position, it perturbs the hypervalent 3c-4e network. This electronic shift is directly transmitted to the equatorial fluorines, causing massive variations in the ¹⁹F NMR chemical shift[2]. Therefore, the chemical shift is not a static property of the molecule, but a dynamic reporter of the iodine center's coordination state.

Quantitative Data: ¹⁹F NMR Chemical Shifts

The table below consolidates the quantitative ¹⁹F NMR data for PhIF₄ across different coordination environments.

Table 1: ¹⁹F NMR Chemical Shifts of PhIF₄ and Related Species

| Species / Adduct | Solvent Environment | ¹⁹F NMR Shift (δ, ppm) | Multiplicity | Structural Causality & Notes |

| PhIF₄ | CD₃CN (25 °C) | +29.7 | Singlet (broad) | Strong solvent coordination at the axial position deshields the equatorial fluorines[2]. |

| PhIF₄ (Non-coordinated) | CH₂Cl₂ / Mixed | -23.0 | Singlet | Observed when PhIF₄ exists in solution without strong solvent coordination or in specific adduct mixtures[1]. |

| [PhIF₅]⁻ Anion | CD₃CN / Mixed | +10.0 | Singlet | Addition of F⁻ yields a pentagonal pyramidal geometry; increased electron density shields the F nuclei relative to the solvated neutral form[1]. |

Note: The broadness of the +29.7 ppm signal in CD₃CN is indicative of a dynamic equilibrium between the solvated and non-solvated states, or rapid intermolecular fluorine exchange.

Experimental Protocols: Self-Validating NMR Acquisition

Handling hypervalent iodine(V) fluorides requires rigorous exclusion of moisture. Trace water leads to hydrolysis, forming hydrogen fluoride (HF) and iodylbenzene (PhIO₂). This not only degrades the reagent but etches standard NMR tubes, releasing paramagnetic impurities that ruin spectral resolution. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: All sample preparation must be conducted in an argon-filled glovebox (H₂O and O₂ < 1 ppm).

-

Solvent Rigor: Use CD₃CN that has been distilled over CaH₂ and stored over activated 3Å molecular sieves. Degas the solvent via three freeze-pump-thaw cycles prior to use.

-

Tube Selection (Critical): Do NOT use standard borosilicate glass NMR tubes. Use a PTFE or FEP tube liner.

-

Self-Validation Check: If trace moisture is present and HF is generated, it will react with glass to form SiF₄ (visible as a sharp ¹⁹F singlet around -114 ppm). The absence of the SiF₄ peak serves as an internal validation that the sample integrity has been maintained[3].

-

-

Internal Standard: Add a sealed capillary containing Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm) or Hexafluorobenzene (C₆F₆, δ = -164.9 ppm) for accurate referencing. Using a capillary prevents the standard from chemically interacting with the highly electrophilic PhIF₄.

-

Acquisition Parameters:

-

Nucleus: ¹⁹F

-

Pulse Sequence: Standard single-pulse (zg) with optional ¹H decoupling to simplify the baseline.

-

Relaxation Delay (D1): 2–3 seconds. A conservative D1 ensures accurate integration if multiple species (e.g., PhIF₄ and [PhIF₅]⁻) are present.

-

Temperature: 298 K. If signals are excessively broad due to chemical exchange, cool the probe to 233 K (–40 °C) to freeze out the dynamic processes and resolve distinct coordination states[3].

-

Mechanistic and Structural Workflows

Workflow for the synthesis and ¹⁹F NMR analysis of PhIF₄.

Solvent coordination and fluoride binding dynamics of PhIF₄.

References

-

Phenyliodine(V) fluorides. ElectronicsAndBooks. 2

-

Iod(V)-Verbindungen - Theoretischer Teil. Refubium - Freie Universität Berlin. 1

-

An Innovative Method to Generate Iodine(V and III)-Fluorine Bonds. DuEPublico - Universität Duisburg-Essen. 3

Sources

Tetrafluoro(phenyl)-lambda5-iodane (PhIF4): Physical Properties, Thermal Stability, and Synthetic Applications

Executive Summary

Tetrafluoro(phenyl)-lambda5-iodane (PhIF4), commonly referred to as phenyliodine(V) tetrafluoride, is a quintessential hypervalent iodine(V) compound. It is highly valued in synthetic organic and inorganic chemistry for its unique structural properties and its ability to act as a potent fluoride ion acceptor. This technical guide provides an in-depth analysis of the physical properties, thermal stability, and validated handling protocols for PhIF4, designed to assist researchers in drug development, advanced materials science, and halogen bonding research 1.

Structural Chemistry and Hypervalent Bonding

The iodine atom in PhIF4 exhibits a hypervalent state, accommodating more than eight electrons in its valence shell. The bonding is characterized by highly polarized, elongated, and relatively weak hypervalent bonds compared to standard covalent interactions 1. Crystallographic studies confirm that PhIF4 adopts a distorted square-pyramidal geometry. The organic substituent (the phenyl ring) occupies the apical position, while the four highly electronegative fluorine atoms form the basal plane. This specific geometry minimizes steric repulsion and maximizes the stabilizing electrostatic interactions between the iodine center and the fluorine ligands.

Physical Properties and Thermal Stability

Despite the inherent weakness of hypervalent bonds, PhIF4 demonstrates remarkable thermal resilience. It is a crystalline solid that remains thermally stable up to approximately 300 °C 1. This high thermal stability is somewhat counterintuitive for polyvalent halogen compounds but is attributed to the strong electron-withdrawing nature of the four fluorine atoms, which stabilize the iodine(V) center. However, this stability does not extend to its hydrolytic behavior; PhIF4 is extremely sensitive to moisture and undergoes rapid hydrolysis upon exposure to ambient air.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Tetrafluoro(phenyl)-lambda5-iodane |

| Formula | C6H5IF4 |

| Coordination Geometry | Square-pyramidal (Apical phenyl group) |

| Physical State | Crystalline solid |

| Thermal Stability | Stable up to ~300 °C |

| Hydrolytic Stability | Highly sensitive to moisture (rapid hydrolysis) |

| Reactivity Role | Fluoride ion acceptor (Lewis acid) |

Synthesis Protocol: Oxidative Fluorination of Iodylbenzene

The most efficient and highest-yielding method for synthesizing PhIF4 is the reaction of iodylbenzene (PhIO2) with sulfur tetrafluoride (SF4) 12. This method is preferred because it is nearly quantitative, and the byproducts are entirely gaseous, establishing a self-validating purification system that eliminates the need for complex chromatographic separation.

Workflow for the quantitative oxidative fluorination of Iodylbenzene to PhIF4.

Step-by-Step Methodology:

-

Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under dynamic vacuum. Backfill with ultra-high-purity (UHP) argon to establish a strict anhydrous environment.

-

Reagent Loading: Inside an argon-filled glovebox, transfer a precise mass of iodylbenzene (PhIO2) into the Schlenk flask.

-

Fluorination: Connect the flask to a vacuum line. Cool the vessel to -78 °C using a dry ice/acetone bath. Condense an excess of sulfur tetrafluoride (SF4) gas into the flask. Causality Note: SF4 acts as a highly specific deoxofluorinating agent, replacing the I=O bonds with I-F bonds without cleaving the C-I bond.

-

Reaction Progression: Seal the flask and allow the reaction mixture to slowly warm to room temperature. Stir continuously until the solid PhIO2 is completely consumed.

-

Purification: Evacuate the flask under dynamic vacuum to remove the gaseous byproduct, thionyl fluoride (SOF2), and any unreacted SF4. The remaining residue is pure crystalline PhIF4.

-

Storage: Immediately transfer the flask back to the glovebox. Store the crystalline PhIF4 in a tightly sealed vial under an inert atmosphere to prevent hydrolytic degradation.

Reactivity Profile: Fluoride Acceptance and Adduct Formation

Because of the highly polarized nature of the I-F bonds and the electron-deficient iodine(V) center, PhIF4 acts as a robust fluoride ion acceptor. When reacted with a source of "naked" fluoride ions, such as 1,1,3,3,5,5-hexamethylpiperidinium fluoride (pip+ F-), it readily forms the[PhIF5]- adduct 1.

Pathway demonstrating PhIF4 acting as a Lewis acid to form the [PhIF5]- adduct.

Step-by-Step Methodology:

-

Solvent Preparation: Rigorously dry acetonitrile over calcium hydride (CaH2), distill, and degas via three freeze-pump-thaw cycles.

-

Reagent Mixing: Inside a glovebox, dissolve PhIF4 in the dry acetonitrile. Transfer the solution to a Schlenk tube and cool to -30 °C using a cryocooler. Causality Note: Low temperatures are required to stabilize the highly reactive intermediate states and prevent solvent-mediated degradation.

-

Fluoride Addition: Slowly add a stoichiometric equivalent of 1,1,3,3,5,5-hexamethylpiperidinium fluoride.

-

Adduct Isolation: The reaction yields the colorless, hydrolytically sensitive adduct pip+[C6H5IF5]-. This adduct can be characterized by Raman and NMR spectroscopy, confirming the structural transition at the iodine center 3.

References

- Source: VDOC.

- An Innovative Method to Generate Iodine(V and III)-Fluorine Bonds and Contributions to the Reactivity of Fluoroorganoiodine(III)

- 碘酰苯- CAS号696-33-3 (Synthesis of Phenyliodine(V) tetrafluoride)

Sources

Application Note & Protocol: Laboratory Synthesis of Tetrafluoro(phenyl)-λ⁵-iodane

Introduction and Significance

Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄), a pentavalent or λ⁵-iodane, is a hypervalent iodine compound of significant interest in organofluorine chemistry. Unlike their more common iodine(III) counterparts, λ⁵-iodanes possess a higher oxidation state, which can be harnessed for unique chemical transformations. PhIF₄, in particular, represents a potent oxidative fluorinating agent. Its synthesis and application, however, are challenging due to the high reactivity of the compound and the hazardous nature of the reagents typically employed in its preparation.

This document provides a comprehensive guide for the laboratory-scale synthesis of Tetrafluoro(phenyl)-λ⁵-iodane. It is intended for researchers, scientists, and professionals in drug development with a strong background in synthetic chemistry. The protocol herein is based on the established oxidative fluorination of iodosylbenzene using sulfur tetrafluoride (SF₄). Extreme caution and adherence to all safety protocols are paramount for the successful and safe execution of this procedure.

Reaction Principle and Mechanism

The synthesis of PhIF₄ is achieved through the oxidative fluorination of iodosylbenzene (PhIO). In this reaction, the iodine(III) center in PhIO is oxidized to iodine(V). Sulfur tetrafluoride (SF₄) serves as the fluorinating agent, converting the iodosyl (I=O) group into two I-F bonds and providing the additional two fluorine ligands to satisfy the λ⁵-iodane structure.

The overall transformation can be represented as: Ph-I=O + SF₄ → Ph-IF₄ + SOF₂

Iodosylbenzene is an oxygen-rich, polymeric solid with limited solubility in many organic solvents.[1] The reaction with SF₄ is highly effective because SF₄ not only provides the fluorine atoms but also acts as an oxygen scavenger, forming thionyl fluoride (SOF₂), a volatile byproduct. The reaction must be conducted under strictly anhydrous conditions, as both the SF₄ reagent and the PhIF₄ product are extremely sensitive to moisture, which would lead to decomposition and the formation of hazardous byproducts like hydrogen fluoride (HF).[2]

Diagram 1: Overall Reaction Scheme

Critical Safety Precautions

This synthesis involves extremely hazardous materials and should only be performed by trained personnel in a specialized laboratory setting equipped with the necessary safety infrastructure.

Handling Sulfur Tetrafluoride (SF₄)

Sulfur tetrafluoride is a colorless, highly toxic, and corrosive gas that is fatal if inhaled.[3][4] It reacts violently with water to produce toxic and corrosive fumes, including hydrogen fluoride (HF).[2][5]

-

Ventilation: All manipulations involving SF₄ must be conducted in a high-performance, certified chemical fume hood. An oxygen detector and an HF sensor should be in place.[3]

-

Personal Protective Equipment (PPE): A full-body chemical protection suit, cold-insulating gloves, and a face shield with safety goggles are mandatory.[5] A self-contained breathing apparatus (SCBA) may be required depending on the scale and setup.[5]

-

Gas Cylinder Handling: SF₄ cylinders must be securely chained and protected from physical damage. Use a regulator and tubing material compatible with SF₄ and HF (e.g., stainless steel, Monel, FEP). Check all connections for leaks using a compatible fluid before introducing the reagent.[3]

-

Moisture Control: SF₄ is extremely sensitive to moisture. All reaction vessels and transfer lines must be scrupulously dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[3] Have a response plan for accidental exposure or leaks. Calcium gluconate gel should be on hand for potential HF burns.

Handling Hypervalent Iodine Compounds

While not as acutely toxic as SF₄, the product PhIF₄ is a strong oxidizing agent and is hydrolytically unstable.

-

Handling: Avoid inhalation of dust and prevent skin/eye contact by wearing standard PPE (lab coat, gloves, safety glasses).[3]

-

Storage: The final product should be stored in a tightly sealed container made of fluorinated polymer (e.g., FEP or PFA) under an inert atmosphere and at low temperatures to prevent decomposition.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Iodosylbenzene (PhIO) | ≥98% | Major chemical supplier | Must be dry. Can be prepared from (diacetoxyiodo)benzene.[1] |

| Sulfur Tetrafluoride (SF₄) | ≥99% | Specialized gas supplier | Lecture bottle or cylinder with appropriate regulator. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Major chemical supplier | Stored over molecular sieves. |

| Nitrogen (N₂) or Argon (Ar) | High Purity, ≥99.998% | Gas supplier | For maintaining an inert atmosphere. |

| Reaction Vessel | Stainless Steel Bomb or FEP/PFA Reactor | Specialized equipment supplier | Must be pressure-rated and compatible with SF₄/HF. |

Equipment

-

High-pressure stainless steel or FEP/PFA reaction vessel (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and inlet/outlet valves.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

-

Vacuum pump.

-

Filtration apparatus (fritted glass filter) for use under inert atmosphere.

-

NMR spectrometer (¹H, ¹⁹F, ¹³C).

Detailed Synthesis Protocol

Diagram 2: Experimental Workflow

Step 1: Reactor Preparation

-

Thoroughly clean and dry the pressure-rated reaction vessel and all components. Oven-dry at >120 °C for at least 12 hours and allow to cool in a desiccator.

-

Assemble the reactor while purging with dry nitrogen or argon gas. Ensure all seals are correctly seated.

Step 2: Charging the Reactor

-

Under a positive pressure of inert gas, charge the reaction vessel with iodosylbenzene (e.g., 5.0 g, 22.7 mmol).

-

Add a magnetic stir bar.

-

Transfer anhydrous dichloromethane (e.g., 50 mL) to the reactor via cannula.

-

Seal the reactor completely.

Step 3: Introduction of Sulfur Tetrafluoride

-

Cool the sealed reactor to -78 °C using a dry ice/acetone bath. Begin stirring the suspension.

-

Connect the SF₄ gas cylinder to the reactor's inlet valve via stainless steel tubing.

-

Carefully and slowly , condense SF₄ gas into the cooled reactor. The amount can be measured by weighing the lecture bottle before and after, or by monitoring the pressure increase in the vessel of known volume. A slight excess is recommended (e.g., ~3.0 g, 27.8 mmol, ~1.2 equivalents).

-

Once the desired amount of SF₄ is added, close both the cylinder and reactor inlet valves.

Step 4: Reaction

-

Maintain the reaction mixture at -78 °C with vigorous stirring for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature overnight (~16 hours). The pressure inside the vessel will increase as it warms. Monitor the pressure gauge to ensure it remains within the safe operating limits of the reactor.

Step 5: Work-up and Isolation

-

After the reaction period, cool the reactor back down to approximately -20 °C to reduce the internal pressure.

-

Connect the reactor outlet valve to a scrubbing system (e.g., a bubbler containing a concentrated KOH solution) to neutralize any excess SF₄ and the SOF₂ byproduct.

-

Slowly vent the reactor head-space through the scrubber until the pressure equalizes.

-

Purge the reactor with inert gas for 15-20 minutes to remove all traces of volatile byproducts.

-

Under an inert atmosphere (preferably in a glovebox), open the reactor. The product, PhIF₄, is often insoluble in dichloromethane and may have precipitated.

-

If a precipitate has formed, filter the mixture through a dry, fritted glass funnel under inert atmosphere. Wash the collected solid with a small amount of cold, anhydrous dichloromethane.

-

If the product is soluble, carefully remove the solvent under reduced pressure at low temperature (<25 °C). The resulting solid should be triturated with a non-polar solvent (e.g., anhydrous pentane) to induce precipitation and remove any soluble impurities.

-

Dry the resulting white to pale-yellow solid under high vacuum. Store immediately in a sealed fluoropolymer vial under an inert atmosphere at ≤ 0 °C.

Characterization

-

Appearance: White to pale-yellow crystalline solid.

-

Stability: Highly sensitive to moisture and light. Decomposes upon heating.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the phenyl protons will be observed, likely in the aromatic region (δ 7.5-8.5 ppm), showing characteristic coupling patterns.

-

¹³C NMR: Resonances for the aromatic carbons are expected. The carbon attached to the iodine (ipso-carbon) may show a complex splitting pattern due to C-F coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction. | Ensure sufficient SF₄ was added. Extend reaction time or allow to warm for a longer period. |

| Decomposition of product. | Moisture contamination is the most likely cause. Ensure all reagents, solvents, and equipment are rigorously dried. Perform all work-up steps under a strict inert atmosphere. | |

| Product is an oily or sticky solid | Presence of impurities or decomposition byproducts. | Triturate the crude product with cold, anhydrous pentane or hexane to remove non-polar impurities. Attempt recrystallization from an anhydrous solvent like CH₂Cl₂ at low temperature, though this can be challenging due to instability. |

| Pressure exceeds reactor limits during warm-up | Too much SF₄ added or reaction vessel is too small for the scale. | Immediate Action: Cool the reactor to reduce pressure. For future runs, reduce the amount of SF₄ or use a larger reactor. Ensure accurate measurement of the condensed gas. |

References

-

Sulfur tetrafluoride Safety Data Sheet. (2017). Gelest, Inc.[Link]

-

Chengdu Taiyu Industrial Gases Co., Ltd. Is Sulfur Tetrafluoride Gas Toxic?. [Link]

-

Tyger, W. C., et al. (2022). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition, 61(28), e202203893. [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sulfur Tetrafluoride. [Link]

-

International Programme on Chemical Safety. (2021). ICSC 1456 - SULFUR TETRAFLUORIDE. INCHEM. [Link]

-

Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

-

Kaur, N., et al. (2021). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]

-

Hunger, M. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR. University of Stuttgart. [Link]

-

ChemicalBook. (n.d.). 19Flourine NMR. chem.ucla.edu. [Link]

-

Stuart, C. A., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1785–1793. [Link]

-

Renn, J. A. (1996). Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives. Portland State University. [Link]

-

Stuart, C. A., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., et al. (2013). Synthesis, Characterization and Reactivity of Iodosylbenzene Nanoparticles as a New Nano–reagent. ResearchGate. [Link]

-

Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

Using Tetrafluoro(phenyl)-lambda5-iodane for selective electrophilic fluorination

An In-Depth Guide to Selective Electrophilic Fluorination Using Tetrafluoro(phenyl)-λ⁵-iodane

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine and the Rise of Hypervalent Iodine Reagents

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3][4] Consequently, approximately 22% of all small-molecule drugs contain at least one fluorine atom.[1]

While numerous fluorination methods exist, electrophilic fluorination, which involves the transfer of an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, has emerged as a powerful strategy for the late-stage functionalization of complex molecules.[5][6] Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their stability and ease of handling.[5][7][8][9] However, the quest for novel reactivity and selectivity profiles has led researchers to explore other classes of reagents.

Among these, hypervalent iodine compounds have proven to be exceptionally versatile.[10][11] These species, which feature an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), are potent oxidants and electrophiles.[10][12] Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄), a pentavalent iodine reagent, represents an intriguing, albeit historically underutilized, tool for electrophilic fluorination, offering a distinct reactivity profile compared to common N-F reagents.

Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄): A Closer Look

Structure and Reactivity

Tetrafluoro(phenyl)-λ⁵-iodane is an organoiodine(V) compound. The central iodine atom is bonded to a phenyl group and four fluorine atoms. The geometry is typically a distorted square pyramid or trigonal bipyramid, with the phenyl group and a lone pair of electrons occupying apical positions in a distorted octahedral structure.[10] This arrangement results in highly polarized, "hypervalent" I-F bonds, which are weaker and longer than typical covalent bonds.[10] This inherent instability is the source of its reactivity, making the fluorine atoms electrophilic and readily transferable to a suitable nucleophile.

Synthesis of ArIF₄ Reagents

The investigation of hypervalent iodine(V) fluorides has been historically limited by the harsh and hazardous reagents required for their synthesis, such as trifluoromethyl hypofluorite (CF₃OF) or bromine trifluoride (BrF₃).[1] These methods are not practical for most academic or industrial research labs.

However, recent advancements have provided milder and more accessible routes. One notable method involves the oxidative fluorination of iodine(III) precursors using Selectfluor®, which avoids the need for highly toxic gases or large excesses of reagents.[1] This development makes it feasible to prepare and isolate various iodine(V) fluorides, including stabilized analogues, after a simple work-up.[1] Another approach involves the in situ generation of (difluoroiodo)benzene from iodosylbenzene and hydrogen fluoride, which then acts as the active fluorinating species.[13]

Mechanism of Fluorination: A Matter of Debate

The precise mechanism of electrophilic fluorination remains a topic of discussion.[5] Two primary pathways are generally considered:

-

Sₙ2-type Mechanism: The nucleophile directly attacks the electrophilic fluorine atom, displacing the iodobenzene difluoride (PhIF₂) moiety in a concerted fashion. Evidence supporting this pathway includes the observation that different organometallic reagents with varying tendencies for single-electron transfer (SET) can give similar product yields.[5]

-

Single-Electron Transfer (SET) Mechanism: An electron is transferred from the nucleophile to the fluorinating agent, generating a radical cation and a radical intermediate. These species then collapse to form the C-F bond. This pathway is often invoked in reactions involving photoredox catalysis or with substrates prone to radical formation.[12][14]

For PhIF₄ and related ArIF₄ compounds, the reaction likely proceeds through a mechanism involving the transfer of a fluorine atom to the nucleophile, with the iodine center being reduced from I(V) to I(III). The exact nature of this transfer—whether it is a pure Sₙ2 process or has SET character—likely depends on the specific substrate and reaction conditions.

Diagram 1: Proposed Fluorination Mechanism

Sources

- 1. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. brynmawr.edu [brynmawr.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. When nucleoside chemistry met hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tetrafluoro(phenyl)-lambda5-iodane (PhIF4) in Pharmaceutical Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Discipline: Late-Stage Functionalization & Hypervalent Iodine Chemistry

Executive Summary & Structural Causality

The strategic incorporation of fluorine atoms into Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and exploit bioisosterism. While traditional nucleophilic (e.g., DAST) and electrophilic (e.g., Selectfluor) fluorinating agents dominate early-stage synthesis, late-stage oxidative fluorination requires reagents with highly tunable reactivity profiles.

Tetrafluoro(phenyl)-lambda5-iodane (PhIF4) , a hypervalent iodine(V) compound, has emerged as a powerful reagent for selective oxidative fluorination. The unique reactivity of PhIF4 is a direct consequence of its molecular geometry. X-ray crystallographic data confirms a square-pyramidal structure where the phenyl ring occupies the apical position, and the four fluorine atoms reside in the basal plane [1].

The Causality of Reactivity: The bonding in PhIF4 consists of one standard 2c-2e apical bond (I–C) and two orthogonal 3c-4e hypervalent bonds accommodating the basal IF2 subunits [2]. Because 3c-4e bonds are highly polarized, longer, and weaker than standard covalent bonds, the equatorial fluorines are highly labile. This allows PhIF4 to rapidly undergo ligand exchange with electron-rich substrates (e.g., sulfides, alkenes), followed by reductive elimination to forge new C–F bonds.

Workflow of PhIF4-mediated oxidative fluorination in API synthesis.

Synthesis and Comparative Reagent Profile

The preparation of PhIF4 dictates its purity and subsequent performance in sensitive API syntheses. While direct fluorination of iodobenzene (PhI) using potent F-donors like XeF2 or ClF3 is possible, it frequently results in difficult-to-separate mixtures of difluoro- and tetrafluoro-arenes [2].

The Optimal Synthetic Route: The method of choice is the deoxofluorination of iodylbenzene (PhIO2) with SF4. This reaction is nearly quantitative, and the gaseous byproduct (SOF2) is easily removed under vacuum, yielding pure, crystalline PhIF4 that is thermally stable up to ~300 °C [1].

Synthetic routes for the preparation of PhIF4.

Quantitative Reagent Comparison

To justify the selection of PhIF4 in a synthetic route, process chemists must weigh reactivity against safety and selectivity. Table 1 summarizes these parameters.

Table 1: Comparison of Common Fluorinating Reagents in API Synthesis

| Reagent | Primary Mechanism | Chemoselectivity | Primary Byproducts | Handling & Stability Profile |

| PhIF4 | Oxidative Fluorination | High (Late-stage tolerant) | PhIF2, PhI | Thermally stable (≤300°C); highly moisture sensitive. |

| DAST | Nucleophilic Substitution | Moderate (Prone to elimination) | HF, Dialkylamines | Thermally unstable; explosive hazard at scale. |

| Selectfluor | Electrophilic Fluorination | High | DABCO derivatives | Bench-stable; safe, but limited oxidative power. |

| XeF2 | Radical / Oxidative | Low to Moderate | Xenon gas | Highly reactive; extremely expensive for scale-up. |

Self-Validating Protocol: Oxidative Fluorination of Thioethers

Objective: Conversion of a complex API thioether intermediate to an α-fluoro thioether. Scientific Context: α-Fluoro thioethers are critical bioisosteres for ethers, offering improved resistance to cytochrome P450-mediated oxidative cleavage while maintaining similar spatial geometry.

Step-by-Step Methodology

Step 1: Equipment Preparation & Environmental Control

-

Action: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity argon (repeat 3x). Ensure all spatulas and syringes are oven-dried.

-

Causality: PhIF4 is highly sensitive to hydrolysis. Exposure to ambient moisture triggers the formation of iodylbenzene (PhIO2) and hydrofluoric acid (HF) [1]. Trace HF will not only degrade the reagent but can induce severe side reactions (e.g., protodesilylation or protecting group cleavage) in sensitive API substrates.

Step 2: Substrate Dissolution

-

Action: Dissolve the thioether substrate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (CH2Cl2) or trichlorofluoromethane (CCl3F) (0.1 M concentration).

-

Causality: These solvents are strictly non-nucleophilic. The use of ethereal or protic solvents is strictly prohibited, as they will undergo immediate ligand exchange or oxidation at the highly electrophilic iodine(V) center, neutralizing the reagent before it can react with the target substrate.

Step 3: Cryogenic Reagent Addition

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add PhIF4 (1.1 equiv, 5.5 mmol) in small solid portions under a positive counter-flow of argon.

-

Causality: The initial oxidative addition of the sulfur atom to the hypervalent iodine(V) center is highly exothermic. Cryogenic conditions are mandatory to prevent thermal degradation of the transient hypervalent intermediate and to suppress non-selective radical fluorination pathways.

Step 4: In-Process Validation (Self-Validating Check)

-

Action: After 30 minutes, draw a 0.1 mL aliquot via an air-tight syringe, dilute with anhydrous CDCl3, and perform rapid 19F NMR monitoring.

-

Causality: This step ensures the system is self-validating. PhIF4 exhibits characteristic basal fluorine signals. The disappearance of these signals and the emergence of a new doublet (due to geminal C–F/H coupling) confirms productive reductive elimination. If unreacted PhIF4 persists alongside a sharp singlet at ~ -160 ppm (HF), it immediately flags moisture contamination, allowing the operator to abort or rescue the batch.

Step 5: Quenching and Isolation

-

Action: Warm the reaction to -20 °C and quench by adding a suspension of basic alumina (5 g) or saturated aqueous NaHCO3 (10 mL). Stir vigorously for 10 minutes.

-

Causality: Basic quenching immediately neutralizes any trace HF generated during the reaction, protecting acid-sensitive functional groups on the API. The primary byproduct, PhIF2 or PhI, is neutral and can be easily separated from the fluorinated product via standard silica gel flash chromatography.

Safety and Handling Directives

-

Hydrolysis Hazard: PhIF4 must be stored in a tightly sealed desiccator or an argon-filled glovebox. Hydrolysis generates HF, which is highly toxic and corrosive to standard borosilicate glass.

-

Material Compatibility: For long-term storage or large-scale reactions, use PTFE (Teflon) or FEP-lined reaction vessels to prevent etching by trace HF.

-

Thermal Profile: While PhIF4 is remarkably stable up to 300 °C [1], attempts to phenylate PhIF4 with strong organometallics (e.g., Ph2Zn or PhLi) can yield highly unstable intermediates (such as pentaphenyliodine derivatives) that have been reported to explode even at -80 °C [3]. Avoid reacting PhIF4 with strong nucleophilic organometallics unless rigorous safety protocols are in place.

References

-

Hypervalent Iodine Chemistry: Preparation, Structure, And Synthetic Applications Of Polyvalent Iodine Compounds Source: VDOC.PUB URL:[Link]

-

An Innovative Method to Generate Iodine(V and III)-Fluorine Bonds and Contributions to the Reactivity of Fluoroorganoiodine(III) Source: DuEPublico (University of Duisburg-Essen) URL:[Link]

-

Strukturchemie von Iodverbindungen in den Oxidationsstufen +1/7 bis +5 Source: Refubium (Freie Universität Berlin) URL:[Link]

Safe handling and long-term storage procedures for Tetrafluoro(phenyl)-lambda5-iodane

Application Note & Protocol: Safe Handling and Long-Term Storage of Tetrafluoro(phenyl)-lambda5-iodane (PhIF4)

Abstract Tetrafluoro(phenyl)-lambda5-iodane (PhIF4) is a highly reactive hypervalent iodine(V) compound utilized extensively as a potent electrophilic fluorinating agent in advanced drug development and synthetic methodologies. While structurally fascinating, its extreme sensitivity to moisture and its capacity to generate corrosive byproducts demand rigorous, specialized handling. This application note details the physicochemical causality behind PhIF4’s reactivity and provides a self-validating, field-proven protocol for its safe manipulation and long-term storage within inert-atmosphere glovebox systems.

Physicochemical Profiling & Causality

To handle PhIF4 safely, researchers must first understand the molecular mechanics driving its reactivity.

-

Structural Mechanics: PhIF4 adopts a square-pyramidal geometry, with the phenyl group occupying the apical position and four fluorine atoms forming the basal plane[1]. The bonding system consists of one 2c–2e apical bond and two orthogonal 3c–4e bonds accommodating the basal IF2 subunits[2]. The average I–F bond length in PhIF4 (1.94 Å) is notably longer than in standard iodine pentafluoride (1.87 Å), indicating a weaker, more reactive bond that readily facilitates electrophilic fluoride transfer[1].

-

Hydrolysis Causality: While PhIF4 exhibits remarkable thermal stability up to approximately 300 °C[3], its primary vulnerability is extreme sensitivity to hydrolysis. Exposure to ambient moisture triggers rapid degradation, yielding iodoxybenzene (PhIO2) and highly corrosive hydrogen fluoride (HF)[3].

-

Equipment Degradation Causality: PhIF4 is amphoteric, capable of acting as both a fluoride donor and acceptor[4]. If volatilized fluorides or generated HF are introduced into a standard glovebox circulation system, the halogens will irreversibly bind to the copper-based oxygen scrubbing catalyst, permanently destroying its regeneration capacity[5].

Experimental Protocol: Safe Handling & Transfer

The generation of HF upon hydrolysis poses severe safety risks to operators and catastrophic degradation risks to glovebox infrastructure. The following self-validating protocol ensures zero-exposure handling by utilizing sequential atmospheric isolation and material compatibility checks.

Step 1: Pre-Transfer Preparation

Causality: Standard dynamic vacuum cycles in a glovebox antechamber can cause trace sublimation or off-gassing of PhIF4, contaminating the pump oil and the main catalyst bed[5].

-

Place the sealed primary container of PhIF4 into a secondary vacuum desiccator or Schlenk drying chamber.

-

Perform three vacuum/backfill cycles (using high-purity Argon) on a Schlenk line equipped with a liquid nitrogen cold trap to capture any volatile fluorides[5].

-

Self-Validation Check: Monitor the Schlenk line vacuum gauge. Failure to reach baseline mTorr indicates a compromised primary seal on the PhIF4 vial, requiring an immediate abort of the transfer process.

Step 2: Glovebox Manipulation

Causality: Trace moisture creates HF, which rapidly etches borosilicate glass, compromising structural integrity and introducing silicate impurities[6].

-

Transfer the pre-purged secondary container through the glovebox antechamber using static vacuum only.

-

CRITICAL: Before opening the PhIF4 container, manually isolate (close) the glovebox circulation catalyst bed[6]. This prevents any accidental halogen release from irreversibly poisoning the Cu-catalyst[5].

-

Utilize exclusively PTFE (Teflon) or FEP labware for weighing and transfer.

-

Perform all manipulations over a designated chemical spill tray to contain any accidental dispersion[7].

Step 3: Post-Manipulation Cleanup

-

Tightly seal all primary and secondary containers.

-

Purge the glovebox atmosphere with Argon for 15–20 minutes to exhaust any trace volatilized fluorides or HF[8].

-

Self-Validation Check: Re-open the catalyst circulation valves only after the purge cycle is complete and the internal atmosphere sensor confirms baseline O2/H2O levels.

Long-Term Storage Protocol

Proper storage extends the shelf-life of PhIF4 and mitigates the risk of spontaneous degradation.

-

Primary Containment: Store in a tightly sealed PTFE or FEP vial.

-

Secondary Containment: Place the primary vial inside a secondary glass or plastic jar containing a small amount of indicating desiccant (e.g., Drierite) to scavenge trace moisture[7].

-

Validation Check: Inspect the desiccant prior to each use; a color change indicates primary seal failure and potential PhIF4 hydrolysis.

-

-

Atmosphere & Temperature: Store under a strict Argon atmosphere. While thermally stable, storage at -20 °C in a dedicated glovebox freezer is highly recommended to suppress latent volatility and slow any secondary degradation pathways[5].

Workflow Diagram

Workflow for the safe handling and storage of PhIF4 to prevent hydrolysis and equipment damage.

Quantitative Data Summary

| Parameter | Value | Mechanistic Causality / Implication |

| Molecular Geometry | Square-pyramidal | Apical phenyl exposes basal fluorines, facilitating electrophilic fluoride transfer[1]. |

| I–F Bond Length (avg) | 1.94 Å | Longer than standard IF5 (1.87 Å), indicating a weaker, more reactive bond[1]. |

| Thermal Stability | ~300 °C | Permits ambient temperature manipulation without risk of spontaneous thermal decomposition[3]. |

| Hydrolysis Products | HF, PhIO2 | Dictates absolute moisture exclusion; mandates PTFE/FEP labware to prevent glass etching[3]. |

| Storage Temperature | -20 °C | Suppresses latent volatility and secondary degradation pathways during long-term storage[5]. |

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 3. vdoc.pub [vdoc.pub]

- 4. Refubium - Strukturchemie von Iodverbindungen in den Oxidationsstufen +1/7 bis +5 [refubium.fu-berlin.de]

- 5. Reddit - Please wait for verification [reddit.com]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. groups.oist.jp [groups.oist.jp]

- 8. epfl.ch [epfl.ch]

Preparation of anhydrous Tetrafluoro(phenyl)-lambda5-iodane in a glovebox

Application Note: Synthesis and Handling of Anhydrous Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄)

Executive Summary & Mechanistic Rationale

Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄) is a highly reactive, crystalline hypervalent iodine(V) reagent utilized extensively in advanced fluorination methodologies and as a structural precursor in pharmaceutical drug development. Due to the highly electrophilic nature of the iodine(V) center, PhIF₄ is extraordinarily sensitive to moisture. Exposure to ambient humidity or trace water in solvents triggers rapid, irreversible hydrolysis to difluoro(oxo)(phenyl)-λ⁵-iodane (PhIOF₂) and ultimately iodylbenzene (PhIO₂).

To ensure high scientific integrity and reproducible yields, this application note details the rigorous preparation of PhIF₄ exclusively using glovebox and vacuum-line techniques. We prioritize the deoxofluorination of PhIO₂ using sulfur tetrafluoride (SF₄) as the method of choice []([Link]). This pathway is mechanistically driven by the highly exothermic formation of the S=O bond in the thionyl fluoride (SOF₂) byproduct. Because both the excess reagent (SF₄) and the byproduct (SOF₂) are gases at room temperature, they are easily removed in vacuo. This creates a self-validating purification system that bypasses the need for moisture-prone liquid-phase recrystallization steps, ensuring the isolation of analytically pure PhIF₄.

Figure 1: Synthetic pathways for PhIF₄ preparation via SF₄ and XeF₂ routes.

Reagents and Equipment Specifications

The choice of equipment is dictated by the corrosive nature of the reagents. Glassware must be strictly avoided during the reaction phase; HF (often present in trace amounts) and SF₄ will etch silica, generating water and SiF₄, which immediately hydrolyzes the target PhIF₄.

| Parameter | SF₄ Deoxofluorination Method (Preferred) | XeF₂ / HF Fluorination Method (Alternative) |

| Primary Precursor | Iodylbenzene (PhIO₂), rigorously dried | Iodobenzene (PhI) |

| Fluorinating Agent | Sulfur tetrafluoride (SF₄) gas | Xenon difluoride (XeF₂) solid |

| Stoichiometry | 3.0 : 1.0 (Excess SF₄) | 2.5 : 1.0 (Excess XeF₂) |

| Reaction Vessel | 100 mL PTFE-lined stainless steel autoclave | FEP (Fluorinated Ethylene Propylene) vial |

| Reaction Time / Temp | 12 hours / -78 °C warming to 20 °C | 1 - 3 hours / 20 °C |

| Byproducts | SOF₂ (gas) | Xe (gas), HF (liquid/gas) |

| Yield (Typical) | > 95% | 85 - 90% |

| Purity Validation | Complete vacuum evacuation (< 10⁻² mbar) | Solvent/HF removal in vacuo |

Experimental Protocols

Protocol A: The SF₄ Deoxofluorination Workflow (Method of Choice)

This protocol relies on visual and physical validation: the transition from an insoluble powder (PhIO₂) to a crystalline mass (PhIF₄) visually confirms reaction progression, while achieving baseline vacuum confirms the complete removal of acidic byproducts.

Step 1: Glovebox Preparation (Inert Atmosphere)

-

Inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.5 ppm), weigh 5.0 g (21.2 mmol) of rigorously dried, finely ground iodylbenzene (PhIO₂).

-

Transfer the PhIO₂ into a 100 mL PTFE-lined stainless steel autoclave equipped with a high-pressure valve.

-

Seal the reactor completely before transferring it out of the glovebox.

Step 2: Vacuum Line Operations & Condensation

-

Connect the sealed reactor to a stainless steel vacuum line housed in a well-ventilated fume hood.

-

Evacuate the dead volume in the connection lines to < 10⁻² mbar.

-

Submerge the reactor in a dry ice/acetone bath (-78 °C).

-

Introduce 6.9 g (63.6 mmol, 3.0 equiv) of SF₄ gas from a lecture bottle into the vacuum manifold, condensing it directly into the chilled reactor.

Step 3: Reaction Phase

-

Close the reactor valve and disconnect it from the manifold.

-

Remove the cooling bath and allow the reactor to warm to room temperature (20 °C).

-

Stir the mixture magnetically for 12 hours. Causality Note: As the reaction progresses, the insoluble PhIO₂ is consumed by the liquid SF₄ under autogenous pressure, eventually forming a crystalline mass of PhIF₄ .

Step 4: Volatile Removal & Purification

-

Reconnect the reactor to the vacuum line. Ensure the vacuum pump is protected by a soda-lime scrubber to trap corrosive SOF₂ and unreacted SF₄.

-

Cool the reactor back to -78 °C to prevent the sublimation of the formed PhIF₄.

-

Open the valve to evacuate the bulk of the gaseous byproducts.

-

Slowly remove the cooling bath, allowing the reactor to warm to room temperature under dynamic vacuum until a stable baseline pressure (< 10⁻² mbar) is maintained for at least 1 hour.

Step 5: Glovebox Harvesting & Storage

-

Seal the evacuated reactor and transfer it back into the Argon-filled glovebox.

-

Open the reactor and harvest the analytically pure, white crystalline PhIF₄.

-

Store in a tightly sealed FEP vial. While PhIF₄ is thermally stable up to 300 °C , storage at -20 °C inside the glovebox is recommended to mitigate any long-term degradation from trace atmospheric diffusion.

Figure 2: Experimental workflow for PhIF₄ synthesis transitioning between glovebox and vacuum line.

Protocol B: The XeF₂ / Anhydrous HF Alternative

For laboratories without a dedicated corrosive gas manifold, the oxidative fluorination of iodobenzene (PhI) using XeF₂ in the presence of anhydrous HF is a viable alternative [[1]]([Link]).

-

Inside the glovebox, charge a FEP vial with PhI (1.0 equiv) and XeF₂ (2.5 equiv).

-

Carefully add anhydrous HF (or a pyridine-HF surrogate) and anhydrous CH₂Cl₂.

-

Stir at room temperature for 1–3 hours.

-

Remove the solvent, HF, and generated Xenon gas in vacuo. Note: This method requires extreme caution due to the severe hazards of liquid HF and often requires multiple extended vacuum cycles to ensure complete HF removal.

Analytical Characterization

Due to its extreme moisture sensitivity, all NMR samples must be prepared inside the glovebox using rigorously dried, ampouled solvents (e.g., CD₃CN stored over activated 3Å molecular sieves).

-

¹⁹F NMR (CD₃CN, 376 MHz): Displays a characteristic sharp singlet corresponding to the four equivalent basal fluorine atoms in the square-pyramidal geometry of PhIF₄ .

-

¹H NMR (CD₃CN, 400 MHz): Confirms the integrity of the apical phenyl ring, typically showing multiplets in the 7.6 – 8.2 ppm range. The absence of a signal at ~7.9 ppm (characteristic of the PhIO₂ precursor) confirms the absence of hydrolysis.

References

-

Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. URL:[Link]

-

Al Sekhaneh, W. (2005). An Innovative Method to Generate Iodine(V and III)-Fluorine Bonds and Contributions to the Reactivity of Fluoroorganoiodine(III). Dissertation, Universität Duisburg-Essen. URL:[Link]

Sources

How to prevent moisture degradation of Tetrafluoro(phenyl)-lambda5-iodane

Welcome to the dedicated support center for Tetrafluoro(phenyl)-λ⁵-iodane (PhIF₄). This guide is designed for researchers, synthetic chemists, and drug development professionals to ensure the successful application of this versatile fluorinating agent by preventing its primary failure mode: moisture-induced degradation. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Understanding the Challenge: The Inherent Moisture Sensitivity of PhIF₄

Tetrafluoro(phenyl)-λ⁵-iodane is a powerful reagent, but its utility is intrinsically linked to its high reactivity. The central iodine(V) atom is highly electrophilic, making it susceptible to nucleophilic attack by water. Even trace amounts of moisture present in the atmosphere, on glassware, or in solvents can initiate a rapid degradation cascade.

This hydrolysis not only consumes the active reagent but also generates byproducts that can interfere with your reaction. The primary degradation pathway is believed to proceed as follows:

-

Initial Hydrolysis: A water molecule attacks the hypervalent iodine center.

-

HF Elimination: This is followed by the elimination of two molecules of hydrogen fluoride (HF).

-

Formation of Iodosylbenzene: The resulting species is phenyl-oxo-difluoro-λ⁵-iodane (PhIOF₂), which can further hydrolyze to iodosylbenzene (PhIO). Iodosylbenzene is notoriously insoluble in most organic solvents and often exists as a polymeric solid, which is typically observed as a white precipitate in a failed reaction.[1][2]

This process irreversibly destroys the fluorinating capacity of the reagent. Therefore, the successful use of PhIF₄ hinges on the rigorous exclusion of water from every stage of the experimental process.

Caption: Fig 1. Simplified Hydrolysis of PhIF₄

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of PhIF₄.

Q1: What is the correct procedure for storing PhIF₄? A1: Long-term stability is best achieved by storing the reagent in a tightly sealed container, preferably from the original supplier, inside a desiccator or, for optimal protection, within an inert-atmosphere glovebox.[3] The storage area should be cool, dry, and away from direct sunlight.[4] Never store it in a standard laboratory freezer or refrigerator unless it is a moisture-free ("frost-free") unit, as temperature cycling can introduce condensation.

Q2: My PhIF₄ solid used to be a fine, colorless powder, but now it appears clumpy and has a slightly off-white color. What happened? A2: This is a classic visual indicator of moisture exposure and partial hydrolysis. The clumping is caused by the absorption of atmospheric water, and the off-white appearance may signal the formation of insoluble iodosylbenzene oligomers.[1] The reagent has likely lost a significant portion of its activity and should be discarded or tested on a small scale before use in a critical reaction.

Q3: Can I weigh PhIF₄ on an open laboratory bench? A3: This is strongly discouraged. Even brief exposure to ambient air, especially on a humid day, can lead to surface degradation.[5] All weighing and portioning should be performed under a protective, dry, inert atmosphere, such as nitrogen or argon. The two best methods are:

-

Inside a Glovebox: This is the ideal method, as it provides a consistently dry environment for handling.[3][6]

-

Under a Positive Flow of Inert Gas: If a glovebox is unavailable, you can weigh the reagent in a flask on a balance while maintaining a gentle, positive pressure of dry nitrogen or argon into the flask.

Q4: Which solvents are compatible with PhIF₄ and how must they be prepared? A4: PhIF₄ is typically used in anhydrous, non-protic solvents such as acetonitrile, dichloromethane, or THF. It is absolutely critical that these solvents are rigorously dried and deoxygenated before use. Standard "anhydrous" solvents from commercial suppliers should still be freshly dried over a suitable drying agent (e.g., molecular sieves, calcium hydride) or purified using a solvent purification system. Always store dried solvents over molecular sieves under an inert atmosphere.[7]

Q5: What is the safest and most effective way to transfer the solid PhIF₄ into my reaction flask? A5: The transfer method depends on your available equipment.

-

Glovebox Transfer: Weigh the PhIF₄ directly into the reaction flask (or a solids addition tube) inside the glovebox. Seal the flask before removing it from the glovebox.[6]

-

Schlenk Line Transfer (Solids Addition Tube): Weigh the solid into a solids addition tube in a glovebox. Attach the tube to your reaction flask on the Schlenk line. After evacuating and backfilling both the flask and the tube, you can add the solid by rotating the tube under a positive flow of inert gas.[6]

Part 3: Troubleshooting Guide: Diagnosing and Solving Common Issues

When a reaction with PhIF₄ fails, moisture is the primary suspect. This troubleshooting workflow will help you diagnose the source of the problem.

Caption: Fig 2. Troubleshooting Workflow for PhIF₄ Reactions

| Observed Problem | Potential Cause | Recommended Solution & Explanation |

| Low or No Product Yield | Reagent Hydrolysis: The PhIF₄ was degraded by moisture before or during the reaction.[8] | Confirm Reagent Integrity: Visually inspect the solid for clumping or discoloration. Audit Your Procedure: Systematically review every step of your process for potential moisture entry points using the workflow in Fig 2. This is the most common failure mode. |

| Inconsistent Results | Variable Moisture Contamination: The amount of water entering the reaction varies between experiments. This can be due to changes in atmospheric humidity, inconsistent drying of glassware, or using solvents of varying dryness. | Standardize Protocols: Adhere strictly to the core protocols for inert atmosphere chemistry for every experiment.[9][10] Consider using a glovebox for the most sensitive reactions to eliminate atmospheric variables.[3] Document all steps meticulously. |

| White Precipitate Forms | Gross Reagent Degradation: The formation of a significant amount of white, insoluble solid strongly suggests the presence of polymeric iodosylbenzene (PhIO)n, a key hydrolysis product.[1][2] | Stop the Reaction: The active reagent has been consumed. The experiment should be stopped, and the source of the major water contamination must be identified and rectified before attempting the reaction again. This often points to very wet solvent or a significant leak in the apparatus. |

Part 4: Core Protocols for Moisture-Free Handling

Adherence to these protocols is essential for success.

Protocol 4.1: Rigorous Drying of Glassware

Atmospheric water adsorbs onto glass surfaces and must be removed.[9]

-

Cleaning: Clean all glassware (reaction flasks, stir bars, needles, etc.) thoroughly.

-

Oven Drying: Place all glassware in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[9]

-

Assembly & Cooling:

-

Option A (Best): Assemble the main reaction apparatus (e.g., flask, condenser) while still hot from the oven. Immediately connect it to a Schlenk line or inert gas source.

-

Option B: Remove glassware from the oven and allow it to cool in a desiccator. Once cool, quickly assemble the apparatus and immediately begin the evacuate/backfill cycles (Protocol 4.2).

-

-

Flame Drying (Expert Use): For advanced users, the assembled apparatus can be heated under vacuum with a heat gun to drive off residual moisture. Allow the system to cool completely under a static vacuum or inert atmosphere.

Protocol 4.2: Reaction Setup and Reagent Transfer using a Schlenk Line

A Schlenk line allows for the manipulation of reagents under a dynamic vacuum/inert gas environment.[3][6]

Caption: Fig 3. General Schlenk Line Experimental Workflow

-

System Purge: Ensure your Schlenk line is supplying dry, inert gas (nitrogen or argon).

-

Connect Apparatus: Connect your dried reaction flask (containing a stir bar) to a port on the line.

-

Evacuate-Backfill Cycles: This is the most critical step for removing air and residual moisture.

-

Carefully open the flask's stopcock to the vacuum manifold. The flask will be evacuated.

-

Once a good vacuum is established, close the stopcock to the vacuum.

-

Carefully open the stopcock to the inert gas manifold to refill the flask. You should see the gas bubble through the bubbler at the end of the line.

-

Repeat this cycle a minimum of three times.[6]

-

-

Solvent Transfer:

-

Establish a positive inert gas pressure in the reaction flask.

-

Using a clean, oven-dried syringe or a double-tipped needle (cannula), transfer the required volume of anhydrous solvent from a Sure/Seal™ bottle to your reaction flask.[9]

-

-

Solid Transfer:

-

If the PhIF₄ was pre-weighed into a solids addition tube, attach it to a side-neck of the flask, perform 3x evacuate-backfill cycles on the tube, and then add the solid.

-

If adding directly, temporarily remove a septum-sealed cap under a very strong positive flow of inert gas, add the solid quickly, and immediately reseal the flask. This method carries a higher risk of introducing moisture.

-

-

Maintain Positive Pressure: Throughout the entire reaction, ensure a slight positive pressure of inert gas is maintained, indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the mineral oil bubbler.[9]

References

-

ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]6]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

Yoshimura, A., & Zhdankin, V. V. (2016). Advances in Synthetic Applications of Hypervalent Iodine Compounds. Chemical Reviews, 116(5), 3328–3435. [Link]1]

-

Powers, D. C., & Ritter, T. (2011). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. Accounts of Chemical Research, 44(9), 843–853. [Link]8]

-

Prakash, G. K. S., et al. (2014). Mild Silver-Mediated Geminal Difluorination of Styrenes Using an Air- and Moisture-Stable Fluoroiodane Reagent. Chemistry – A European Journal, 20(49), 16375-16379. [Link]]

-

Kraszkiewicz, L., et al. (2018). Hypervalent Iodine Compounds with Tetrazole Ligands. The Journal of Organic Chemistry, 83(19), 11699–11710. [Link]]

-

Zhdankin, V. V. (2016). Synthetic Applications of Trivalent Iodine Compounds. In Hypervalent Iodine Chemistry (pp. 129-258). John Wiley & Sons, Ltd. (Conceptual basis for iodosylbenzene formation).[1]

-

Silva, L. F., Jr. (2014). Part I. Hypervalent iodine species: reagents and intermediates in oxidative processes Part II. Water-soluble metal nanoparticles. Iowa State University. (Details on hydrolysis of hypervalent iodine precursors).[2]

-

Eagle Manufacturing. (n.d.). How to Handle and Store Furfural. Retrieved from [Link] (General principles for chemical storage).[4]

-

Dean, N. L., & McIndoe, J. S. (2018). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 96(7), 663-667. [Link] (Use of anhydrous solvents).[7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tdx.cat [tdx.cat]

- 3. ossila.com [ossila.com]

- 4. eagle.justrite.com [eagle.justrite.com]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]

- 6. chemistryviews.org [chemistryviews.org]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Troubleshooting Tetrafluoro(phenyl)-λ5-iodane Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high yields of Tetrafluoro(phenyl)-λ5-iodane (PhIF₄). While the deoxofluorination of iodylbenzene (PhIO₂) using sulfur tetrafluoride (SF₄) is theoretically quantitative, real-world yields often plummet due to insidious environmental factors and material incompatibilities.

This guide provides a self-validating troubleshooting framework to ensure the high-yield, high-purity synthesis of this critical hypervalent iodine(V) reagent.

The Mechanistic Reality of PhIF₄ Synthesis

PhIF₄ is a highly reactive, moisture-sensitive hypervalent iodine(V) fluoride. The authoritative and most efficient method of preparation is the conversion of iodylbenzene (PhIO₂) into PhIF₄ using SF₄ gas 1.

Reaction: PhIO₂ + 2 SF₄ → PhIF₄ + 2 SOF₂

When this reaction fails, the primary culprit is rarely the reaction kinetics. Instead, failures stem from the extreme hydrolytic instability of the I-F bond. PhIF₄ violently reacts with trace moisture to revert to (difluoroiodo)benzene (PhIOF₂) and eventually back to PhIO₂, releasing hydrogen fluoride (HF) in the process 2. Understanding this degradation pathway is the key to troubleshooting your workflow.

Fig 1: PhIF4 synthesis pathway and the auto-catalytic degradation loop caused by glass reactors.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My isolated yield is below 40%, and the product is a sticky yellow solid instead of white crystals. What went wrong?

A1: You are observing the hydrolysis degradation pathway. PhIF₄ is a stark white crystalline solid. A yellow, sticky appearance indicates massive contamination with PhIOF₂ or unreacted PhIO₂.

-

Causality: If you used standard borosilicate glassware, the trace HF generated by initial ambient moisture reacts with the silica (SiO₂) in the glass to produce SiF₄ and H₂O. This newly generated water hydrolyzes more PhIF₄, creating an auto-catalytic degradation loop that destroys your yield.

-

Solution: Transition immediately to fluoropolymer (PTFE/FEP) or passivated Hastelloy/Monel reactors. Glassware is strictly forbidden for this synthesis.

Q2: I am using a PTFE reactor, but my yields are still inconsistent (60-80%). How can I achieve the >95% quantitative yields reported in the literature?

A2: The inconsistency stems from the quality of your SF₄ gas and the dryness of your starting material.

-

Causality: Commercial SF₄ often contains HF and SOCl₂ impurities. HF acts as a protic source that catalyzes the decomposition of the hypervalent iodine center. Furthermore, PhIO₂ is highly hygroscopic. If your PhIO₂ is not rigorously dried, the inherent moisture will consume your SF₄ to make SOF₂ and HF before it can react with the iodine center.

-

Solution: Dry your PhIO₂ under high vacuum (10⁻³ Torr) over P₂O₅ for 24 hours prior to use. Pass your SF₄ gas through a heated NaF scrubber to remove HF before it enters the reaction vessel.

Q3: Can I synthesize PhIF₄ by directly fluorinating iodobenzene (PhI) with XeF₂ instead of using SF₄?